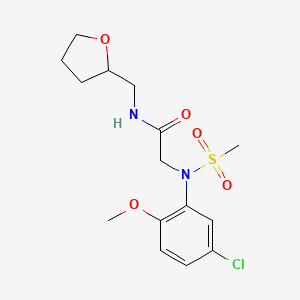![molecular formula C26H24N6O4 B3927049 1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3927049.png)
1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}
Vue d'ensemble
Description
1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}' is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DPPD and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of DPPD involves its ability to act as an electron donor and acceptor. DPPD has a planar structure with alternating electron-rich and electron-deficient regions. This allows it to form charge-transfer complexes with electron-deficient molecules such as metal ions, which can lead to changes in their optical and electronic properties.
Biochemical and Physiological Effects:
DPPD has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of DPPD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPPD in lab experiments is its high solubility in organic solvents, which allows for easy purification and characterization of the product. However, DPPD is sensitive to air and moisture, which can lead to degradation and impurities in the product. Therefore, precautions must be taken to ensure that DPPD is stored and handled properly.
Orientations Futures
There are several future directions for research on DPPD. One area of research is the development of new synthetic methods for the production of DPPD and its derivatives. Another area of research is the investigation of the potential use of DPPD as a therapeutic agent for the treatment of various diseases. Additionally, the use of DPPD as a fluorescent probe for the detection of metal ions in biological systems is an area of research that has the potential for significant impact.
Applications De Recherche Scientifique
DPPD has been studied for its potential applications in various fields of science. One of the primary applications of DPPD is in the field of organic electronics. DPPD has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as solar cells, transistors, and light-emitting diodes. DPPD has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
1-[4-[2,5-dioxo-3-(pyridin-3-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4/c33-23-11-21(29-15-17-3-1-9-27-13-17)25(35)31(23)19-5-7-20(8-6-19)32-24(34)12-22(26(32)36)30-16-18-4-2-10-28-14-18/h1-10,13-14,21-22,29-30H,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUAFIZZSARSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NCC4=CN=CC=C4)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3926970.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)
![3-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926986.png)
![2-(4-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3926992.png)
![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3926998.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3927002.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3927008.png)
![2-(4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3927022.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3927025.png)
![3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide](/img/structure/B3927026.png)

![N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide](/img/structure/B3927052.png)
![N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3927056.png)